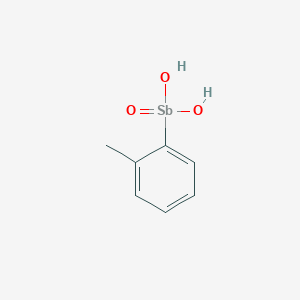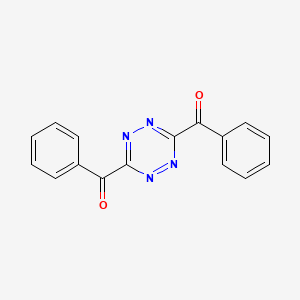
1,2,4,5-Tetrazine-3,6-diylbis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrazine-3,6-diylbis(phenylmethanone) is a compound belonging to the tetrazine family, characterized by the presence of a tetrazine ring substituted with phenylmethanone groups at the 3 and 6 positions. Tetrazines are known for their unique electronic properties and have been extensively studied for their applications in various fields, including materials science, medicinal chemistry, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrazine-3,6-diylbis(phenylmethanone) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles or amidines, followed by oxidation to form the tetrazine ring . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 1,2,4,5-Tetrazine-3,6-diylbis(phenylmethanone) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrazine-3,6-diylbis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the tetrazine ring to its corresponding dihydro or tetrahydro forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Major Products
The major products formed from these reactions include substituted tetrazine derivatives, dihydro or tetrahydro tetrazines, and various functionalized compounds depending on the specific reagents and conditions used .
Scientific Research Applications
1,2,4,5-Tetrazine-3,6-diylbis(phenylmethanone) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrazine-3,6-diylbis(phenylmethanone) involves its ability to participate in inverse electron demand Diels–Alder (IEDDA) reactions. This reaction mechanism allows the compound to form stable adducts with strained alkenes and alkynes, making it useful in various applications such as bioorthogonal chemistry and materials science . The molecular targets and pathways involved include the formation of covalent bonds with target molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Similar in structure but lacks the phenylmethanone groups, making it less versatile in certain applications.
3,6-Dichloro-1,2,4,5-tetrazine: Contains chlorine atoms instead of phenylmethanone groups, leading to different reactivity and applications.
3,6-Bis(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine: Substituted with pyrazolyl groups, offering unique properties for specific applications.
Uniqueness
1,2,4,5-Tetrazine-3,6-diylbis(phenylmethanone) is unique due to the presence of phenylmethanone groups, which enhance its electronic properties and make it suitable for a wider range of applications compared to other tetrazine derivatives .
Properties
CAS No. |
14141-62-9 |
|---|---|
Molecular Formula |
C16H10N4O2 |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
(6-benzoyl-1,2,4,5-tetrazin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C16H10N4O2/c21-13(11-7-3-1-4-8-11)15-17-19-16(20-18-15)14(22)12-9-5-2-6-10-12/h1-10H |
InChI Key |
FZZXVLFGIDSYHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN=C(N=N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



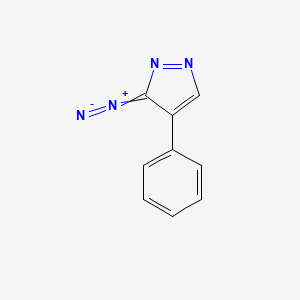
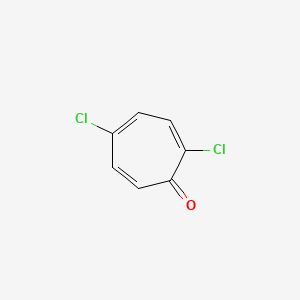
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)



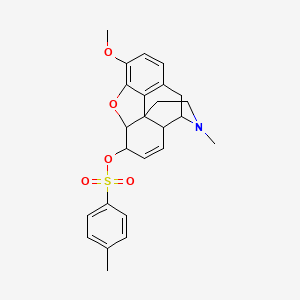
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)




